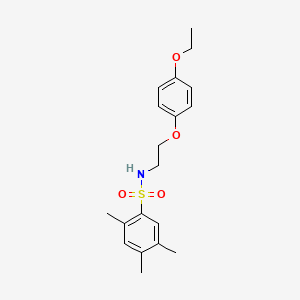

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(4-ethoxyphenoxy)ethyl]-2,4,5-trimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4S/c1-5-23-17-6-8-18(9-7-17)24-11-10-20-25(21,22)19-13-15(3)14(2)12-16(19)4/h6-9,12-13,20H,5,10-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSNZHDGHOGYPML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNS(=O)(=O)C2=C(C=C(C(=C2)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(4-ethoxyphenoxy)ethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenoxy group can interact with hydrophobic pockets in proteins, while the sulfonamide group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights structural and functional distinctions between the target compound and analogous sulfonamides documented in the literature.

Structural Features

Key Observations:

- Substituent Effects : The target compound’s 2,4,5-trimethylphenyl group enhances electron density at the aromatic ring compared to chloro-substituted analogs (e.g., ), which may reduce electrophilic reactivity but improve metabolic stability .

- Linker Diversity: The ethoxyphenoxyethyl chain in the target compound contrasts with morpholinosulfonyl or acyloxycyclohexyl groups in analogs, suggesting differences in conformational flexibility and target binding .

Research Findings and Implications

Physicochemical Properties

Biological Activity

N-(2-(4-ethoxyphenoxy)ethyl)-2,4,5-trimethylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its sulfonamide functional group attached to a trimethyl-substituted benzene ring and an ethoxyphenoxy ethyl chain. The structural formula can be represented as follows:

This molecular structure suggests potential interactions with various biological targets due to the presence of both hydrophobic and hydrophilic regions.

Synthesis

The synthesis of this compound typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-(4-ethoxyphenoxy)ethylamine. The reaction is generally conducted in the presence of a base like pyridine to facilitate the formation of the sulfonamide bond.

Antimicrobial Properties

Research has indicated that compounds within the sulfonamide class exhibit significant antimicrobial activity. This compound has been studied for its effects against various pathogens:

- Bacteria : Effective against Gram-positive and Gram-negative bacteria.

- Fungi : Demonstrated antifungal properties against common strains such as Candida albicans and Aspergillus species.

In vitro studies have shown that the compound exhibits a broad spectrum of antimicrobial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 10 |

| Candida albicans | 20 |

The mechanism by which this compound exerts its antimicrobial effects likely involves inhibition of bacterial folic acid synthesis. The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial enzymes crucial for folate metabolism. This inhibition disrupts nucleic acid synthesis, leading to bacterial cell death.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study published in Tetrahedron Letters evaluated various sulfonamides' antimicrobial activities. The results indicated that compounds similar to this compound showed significant activity against both Gram-positive and Gram-negative bacteria .

- Pharmacological Evaluation : Another research article focused on the pharmacological properties of arylsulfonamides, highlighting their potential as therapeutic agents in treating infections caused by resistant bacterial strains . The study concluded that modifications in the side chains could enhance efficacy.

- Comparative Analysis : A comparative study assessed the activity of various sulfonamides against fungal infections. This compound was noted for its superior activity against certain fungal strains compared to traditional antifungals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.